molecular formula C18H20N2O2 B3967252 N-(1-methyl-3-phenylpropyl)-N'-phenylethanediamide

N-(1-methyl-3-phenylpropyl)-N'-phenylethanediamide

Cat. No. B3967252
M. Wt: 296.4 g/mol
InChI Key: LWHQSMKCAYZJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-3-phenylpropyl)-N'-phenylethanediamide, also known as FTY720 or fingolimod, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of multiple sclerosis (MS) and other autoimmune diseases. It was first identified in the mid-1990s by a team of researchers at the Japanese pharmaceutical company, Yoshitomi, and subsequently developed by Novartis.

Mechanism of Action

N-(1-methyl-3-phenylpropyl)-N'-phenylethanediamide acts as a sphingosine-1-phosphate (S1P) receptor modulator, which means that it binds to and activates S1P receptors in the body. This leads to a reduction in the number of immune cells that are able to leave lymph nodes and enter the bloodstream, which in turn reduces inflammation and autoimmune responses in the body.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, this compound has also been shown to have other biochemical and physiological effects. For example, this compound can induce apoptosis (cell death) in cancer cells, and has been studied as a potential anticancer agent. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-methyl-3-phenylpropyl)-N'-phenylethanediamide is that it has been extensively studied in both preclinical and clinical settings, which means that there is a large body of data available on its effects and potential uses. However, one limitation of this compound is that it can have off-target effects on other receptors in the body, which can lead to unwanted side effects.

Future Directions

There are several potential future directions for research on N-(1-methyl-3-phenylpropyl)-N'-phenylethanediamide. One area of interest is in developing new formulations or delivery methods for this compound that could improve its efficacy or reduce its side effects. Another area of interest is in exploring the potential uses of this compound in other autoimmune diseases or in combination with other therapeutic agents. Finally, there is ongoing research into the molecular mechanisms underlying the effects of this compound, which could lead to the development of new drugs with similar or improved therapeutic properties.

Scientific Research Applications

N-(1-methyl-3-phenylpropyl)-N'-phenylethanediamide has been extensively studied for its potential therapeutic effects on MS and other autoimmune diseases. In preclinical studies, this compound has been shown to reduce inflammation and demyelination in animal models of MS. Clinical trials have also demonstrated that this compound can reduce the frequency of relapses and delay disease progression in patients with MS.

properties

IUPAC Name

N-phenyl-N'-(4-phenylbutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(12-13-15-8-4-2-5-9-15)19-17(21)18(22)20-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHQSMKCAYZJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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